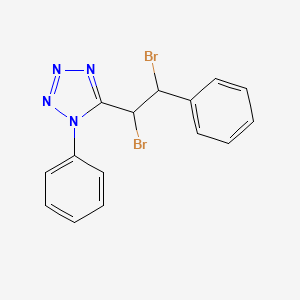
5-(1,2-Dibromo-2-phenylethyl)-1-phenyl-1H-tetraazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,2-Dibromo-2-phenylethyl)-1-phenyl-1H-tetraazole is a complex organic compound characterized by the presence of bromine atoms and phenyl groups attached to a tetraazole ring
Preparation Methods
The synthesis of 5-(1,2-Dibromo-2-phenylethyl)-1-phenyl-1H-tetraazole typically involves the bromination of stilbene derivatives. The reaction proceeds via an electrophilic addition mechanism, where bromine reacts with the double bond of stilbene to form a dibromo intermediate. This intermediate is then further reacted with phenyl azide to form the final tetraazole compound .
Chemical Reactions Analysis
5-(1,2-Dibromo-2-phenylethyl)-1-phenyl-1H-tetraazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of brominated phenyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of bromine atoms.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions
Scientific Research Applications
5-(1,2-Dibromo-2-phenylethyl)-1-phenyl-1H-tetraazole has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-(1,2-Dibromo-2-phenylethyl)-1-phenyl-1H-tetraazole involves its interaction with molecular targets through electrophilic addition and substitution reactions. The bromine atoms in the compound play a crucial role in its reactivity, allowing it to form stable intermediates with various biological molecules. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
Similar compounds to 5-(1,2-Dibromo-2-phenylethyl)-1-phenyl-1H-tetraazole include:
1,2-Dibromo-1,2-diphenylethane: This compound shares a similar brominated structure but lacks the tetraazole ring, making it less reactive in certain chemical reactions.
1,2-Dibromo-2-phenylethylbenzene: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
1,2-Dibromobenzene: A simpler compound with only two bromine atoms attached to a benzene ring, used primarily in industrial applications.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and potential for diverse applications in scientific research.
Properties
CAS No. |
86269-41-2 |
|---|---|
Molecular Formula |
C15H12Br2N4 |
Molecular Weight |
408.09 g/mol |
IUPAC Name |
5-(1,2-dibromo-2-phenylethyl)-1-phenyltetrazole |
InChI |
InChI=1S/C15H12Br2N4/c16-13(11-7-3-1-4-8-11)14(17)15-18-19-20-21(15)12-9-5-2-6-10-12/h1-10,13-14H |
InChI Key |
YCHCIDVTNGGDQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=NN=NN2C3=CC=CC=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Anthracenedione, 3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxy-](/img/structure/B14408351.png)
![8-[(2-Ethynyl-5-methoxyphenyl)methoxy]-2-methyloct-1-EN-6-YN-3-one](/img/structure/B14408354.png)
![Benzenamine, N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14408369.png)
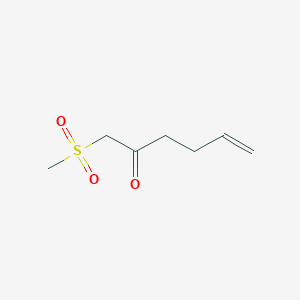
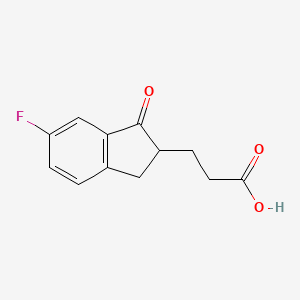
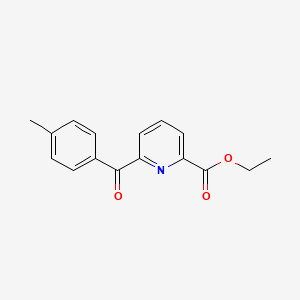
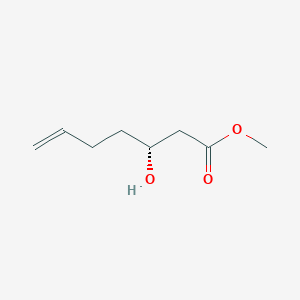
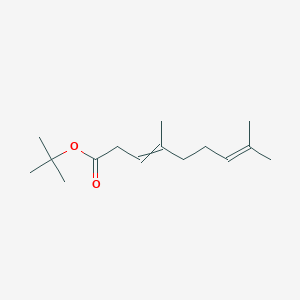
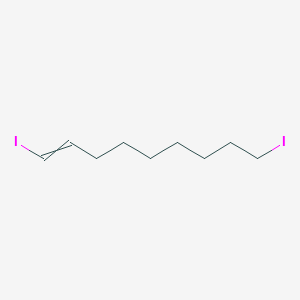
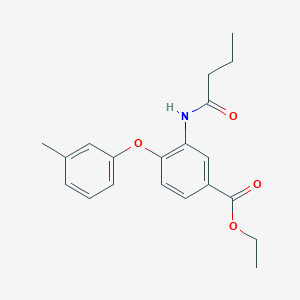

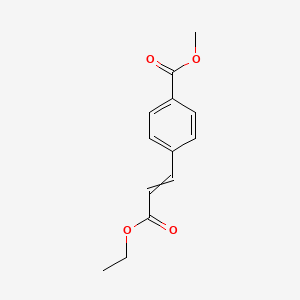

![6-[3-Fluoro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14408449.png)
